3-methylisoquinoline-5-sulfonyl Chloride
Overview
Description
3-methylisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . It is a derivative of isoquinoline, featuring a sulfonyl chloride group at the 5-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylisoquinoline-5-sulfonyl chloride typically involves the sulfonylation of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-methylisoquinoline-5-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-methylisoquinoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify various molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the molecules being modified.
Comparison with Similar Compounds
Similar Compounds
3-methylisoquinoline-5-sulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
3-methylisoquinoline-5-sulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.
Uniqueness
3-methylisoquinoline-5-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications. Its ability to introduce sulfonyl groups into molecules distinguishes it from other similar compounds, which may have different reactivity and applications .
Properties
IUPAC Name |
3-methylisoquinoline-5-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQMMPZJXCVPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450965 | |
Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640290-02-4 | |
Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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